REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][Br:8])[cH:9][cH:10]1.[Cl:21][CH2:22][Cl:23].[NH2:11][c:12]1[n:13][cH:14][cH:15][cH:16][c:17]1[OH:18].[Na+:20].[OH-:19].[OH2:24]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH2:7][O:18][c:17]2[c:12]([NH2:11])[n:13][cH:14][cH:15][cH:16]2)[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(CBr)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ncccc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1ccc(COc2cccnc2N)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |